Nanomolar KCNQ2/Q3 Antagonism: Potency and Selectivity Profile vs. ML252
6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid acts as an antagonist of the heteromeric KCNQ2/Q3 (Kv7.2/7.3) potassium channel with an IC50 of 120 nM in CHO cells [1]. In comparison, the well-characterized KCNQ2 inhibitor ML252 exhibits an IC50 of 69 nM for the KCNQ2 homomeric channel [2]. While both compounds are nanomolar inhibitors, this compound demonstrates a distinct selectivity window: it is >340-fold selective over KCNQ1/MINK (IC50 = 41,000 nM) [1], whereas ML252 exhibits >40-fold selectivity over KCNQ1 (IC50 = 2,920 nM) [2]. This differential selectivity profile is crucial for target validation studies.
| Evidence Dimension | Potency (KCNQ2-related) and Selectivity (vs. KCNQ1) |
|---|---|
| Target Compound Data | IC50 = 120 nM (KCNQ2/Q3); IC50 = 41,000 nM (KCNQ1/MINK) |
| Comparator Or Baseline | ML252: IC50 = 69 nM (KCNQ2); IC50 = 2,920 nM (KCNQ1) |
| Quantified Difference | Selectivity Ratio (KCNQ1/KCNQ2/3): >340-fold for target compound; >40-fold for ML252 |
| Conditions | Automated patch clamp (KCNQ2/Q3, CHO cells) [1]; Electrophysiological assay (KCNQ2) [2]; 86Rb+ efflux assay (KCNQ1/MINK, CHO cells) [1] |
Why This Matters
The distinct selectivity ratio against KCNQ1 informs researchers that this compound offers a different off-target liability profile compared to ML252, which may be critical in designing experiments where avoiding KCNQ1-mediated cardiac effects is paramount.
- [1] BindingDB. Entry BDBM50395464 (CHEMBL2164048): 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid. Affinity Data: IC50 = 120 nM (KCNQ2/Q3), IC50 = 41,000 nM (KCNQ1/MINK). View Source
- [2] NIH Molecular Libraries Program. Identification of a novel, small molecule inhibitor of KCNQ2 channels (ML252). Probe Report. 2013. IC50 = 69 nM (KCNQ2), IC50 = 2,920 nM (KCNQ1). View Source
